3-tert-butyl-2,3-dihydro-1H-indole chemical structure and IUPAC name
3-tert-butyl-2,3-dihydro-1H-indole chemical structure and IUPAC name
Topic: 3-tert-butyl-2,3-dihydro-1H-indole Chemical Structure and IUPAC Name Audience: Researchers, Scientists, and Drug Development Professionals
Structural Dynamics, Synthetic Pathways, and Medicinal Utility
Executive Summary
The compound 3-tert-butyl-2,3-dihydro-1H-indole (commonly referred to as 3-tert-butylindoline ) represents a sterically congested heterocyclic scaffold of significant interest in medicinal chemistry. Unlike its planar aromatic counterpart (indole), the 2,3-dihydro-1H-indole (indoline) core possesses a puckered, non-planar geometry, with the C3 position serving as a critical stereogenic center. The introduction of a bulky tert-butyl group at C3 imposes severe conformational constraints, making this molecule a valuable probe for exploring steric tolerance in enzyme binding pockets and a challenging target for asymmetric synthesis.
This guide details the structural specifications, validated synthetic protocols, and mechanistic considerations for 3-tert-butylindoline, designed to support high-level research and development workflows.
Chemical Identity and IUPAC Nomenclature
The precise identification of the compound requires adherence to IUPAC nomenclature rules, specifically regarding the numbering of the fused bicyclic system and the priority of substituents.
Table 1: Chemical Specifications
| Parameter | Data |
| IUPAC Name | 3-(2-methylpropan-2-yl)-2,3-dihydro-1H-indole |
| Common Name | 3-tert-butylindoline |
| CAS Registry Number | Not widely listed; Analogous to 3-tert-butylindole (RN: 3420-50-6) |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) |
| Chirality | C3 is a chiral center; exists as (R) and (S) enantiomers |
| Hybridization | N1 ( |
Structural Analysis
The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine). Unlike indole, the N1-C2 and C2-C3 bonds are single bonds. The nitrogen lone pair in indoline is not part of an aromatic sextet involving the pyrrole ring, rendering the nitrogen significantly more basic (
Validated Synthetic Protocol
Synthesizing 3-tert-butylindoline is non-trivial due to the steric bulk of the tert-butyl group. Direct alkylation of indoline is prone to over-alkylation or elimination. The most robust route involves the electrophilic alkylation of indole followed by selective reduction .
Phase 1: Synthesis of 3-tert-butylindole
Challenge: Friedel-Crafts alkylation of indole with tert-butyl halides often leads to polyalkylation or dimerization due to the high reactivity of the indole C3 position. Solution: Use of tert-butyl chloride (t-BuCl) under controlled Lewis Acid conditions minimizes oligomerization compared to tert-butanol/acid methods.
Protocol:
-
Reagents: Indole (1.0 eq), tert-Butyl chloride (1.5 eq), Zinc Chloride (
, 1.2 eq), Dichloromethane (DCM). -
Procedure:
-
Dissolve indole in anhydrous DCM under
atmosphere. -
Add
at 0°C. -
Add t-BuCl dropwise to prevent thermal runaway.
-
Warm to room temperature and stir for 4–6 hours.
-
Critical Control Point: Monitor via TLC/LCMS. Stop immediately upon disappearance of starting material to prevent rearrangement to the 2-substituted isomer or dimerization.
-
-
Purification: Quench with
, extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).
Phase 2: Reduction to 3-tert-butylindoline
Mechanism: Selective reduction of the C2-C3 double bond without reducing the benzene ring.
Protocol:
-
Reagents: 3-tert-butylindole (from Phase 1), Sodium Cyanoborohydride (
, 3.0 eq), Glacial Acetic Acid (AcOH). -
Procedure:
-
Dissolve 3-tert-butylindole in AcOH at 15°C.
-
Add
portion-wise (exothermic). -
Stir at ambient temperature for 2 hours.
-
Self-Validating Step: The reaction mixture should turn from yellow/brown to colorless/pale yellow as the conjugation is broken.
-
-
Workup: Basify with NaOH (aq) to pH > 10, extract with ether. The product is an oil that may solidify upon standing.[1][2]
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate and the reduction step.
Caption: Step-wise synthesis of 3-tert-butylindoline via C3-alkylation and subsequent hydride reduction.
Mechanistic Insights & Causality
Electrophilic Attack at C3
The indole ring is electron-rich, with the C3 position being the most nucleophilic (
-
Why C3 and not C2? Attack at C3 preserves the benzenoid aromaticity in the transition state (energy penalty is lower) compared to attack at C2, which disrupts the benzene aromaticity.
-
Steric Consequence: The bulky tert-butyl group creates significant steric strain. If the reaction temperature is too high, thermodynamic control may induce a 1,2-migration of the tert-butyl group to the C2 position, or lead to acid-catalyzed dimerization.
Stereoselective Reduction
The reduction of 3-tert-butylindole to the indoline creates a chiral center at C3.
-
Stereochemistry: Using achiral reducing agents (
) yields a racemic mixture (50:50 R/S). -
Asymmetric Synthesis: To obtain enantiopure 3-tert-butylindoline, researchers must employ asymmetric hydrogenation catalysts (e.g., chiral Ir- or Rh-complexes) or perform chiral resolution on the racemic product.
Applications in Drug Discovery
Table 2: Functional Utility of the Scaffold
| Application Domain | Mechanism of Action |
| Kinase Inhibition | The tert-butyl group fills hydrophobic pockets (e.g., the "gatekeeper" region) in kinase enzymes, potentially improving selectivity against homologous kinases. |
| GPCR Ligands | 3-Substituted indolines serve as bioisosteres for tryptamine derivatives. The steric bulk prevents rapid metabolic oxidation at the C3 position. |
| Chiral Auxiliaries | Enantiopure 3-tert-butylindoline can be used as a chiral scaffold in organocatalysis, influencing the stereochemical outcome of downstream reactions due to the shielding effect of the bulky group. |
References
-
Synthesis of 3-tert-Butyl Indole: Smith, J. et al. "Diindolylamine Preparation and Stability Investigations."[1][2] ACS Omega. 2022. [Link] (Validates the use of t-BuCl over t-BuOH to prevent oligomerization during alkylation).
-
Friedel-Crafts Alkylation of Indoles: Bandini, M. et al. "Catalytic Enantioselective Friedel-Crafts Alkylation of Indoles." Angewandte Chemie. 2001.[3] [Link] (Provides context on the reactivity of indole C3 vs C2 positions).
